(R)-2-(2-Chloro-3-methylphenyl)pyrrolidine

Chiral resolution Stereochemistry Enantioselective synthesis

Researchers requiring defined (R)-stereochemistry for enantioselective synthesis often encounter configurational inconsistency when sourcing generic 2-aryl pyrrolidines. (R)-2-(2-Chloro-3-methylphenyl)pyrrolidine (CAS 1213144-23-0) eliminates this risk through verified (R)-configuration at C2, combined with ortho-chloro and meta-methyl substitution. • Enantiomeric purity confirmed: differentiated from (S)-isomer (CAS 1213085-52-9) and regioisomers • Ideal for chiral ligand design, organocatalyst development & CNS SAR campaigns • Readily available at 95-98% purity from multiple global suppliers with stock for immediate shipment

Molecular Formula C11H14ClN
Molecular Weight 195.69 g/mol
Cat. No. B13078681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(2-Chloro-3-methylphenyl)pyrrolidine
Molecular FormulaC11H14ClN
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C2CCCN2)Cl
InChIInChI=1S/C11H14ClN/c1-8-4-2-5-9(11(8)12)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3/t10-/m1/s1
InChIKeyOPZWYVVQTRNLPJ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buying Guide for (R)-2-(2-Chloro-3-methylphenyl)pyrrolidine


(R)-2-(2-Chloro-3-methylphenyl)pyrrolidine (CAS 1213144-23-0) is a chiral secondary amine belonging to the class of substituted 2-aryl pyrrolidines, featuring a pyrrolidine ring substituted at the 2-position with a 2-chloro-3-methylphenyl group [1]. The compound has the molecular formula C₁₁H₁₄ClN and a molecular weight of 195.69 g/mol [2]. Commercial availability of this compound is well-documented across multiple global suppliers, with typical purity specifications ranging from 95% to 98%, making it accessible for standard research and development procurement .

Why (R)-2-(2-Chloro-3-methylphenyl)pyrrolidine Cannot Be Substituted


Generic substitution of (R)-2-(2-Chloro-3-methylphenyl)pyrrolidine with unsubstituted pyrrolidine or non-specific aryl pyrrolidines fails due to its structurally unique combination of three critical features: the defined (R) stereochemical configuration at the C2 position, the ortho-chloro substituent, and the meta-methyl group on the phenyl ring [1]. Isomeric or structurally related compounds—such as (S)-2-(2-chloro-3-methylphenyl)pyrrolidine (CAS 1213085-52-9) , 2-(4-chloro-3-methylphenyl)pyrrolidine (CAS 298690-86-5) , or 1-(3-chloro-2-methylphenyl)pyrrolidine (CAS 1020253-09-1) [2]—present different spatial and electronic environments at key interaction sites. In applications where stereochemistry and substitution pattern dictate molecular recognition events (e.g., chiral ligand design, enantioselective catalysis, or pharmacological target engagement), substitution without controlled comparability testing introduces uncontrolled variability that can fundamentally alter outcomes.

Quantitative Evidence: (R)-2-(2-Chloro-3-methylphenyl)pyrrolidine vs. Analogs


Enantiomer Comparison: (R)- vs (S)-Configuration

The (R)-enantiomer (CAS 1213144-23-0) is structurally distinct from its (S)-counterpart (CAS 1213085-52-9), with the stereochemical configuration at the C2 position of the pyrrolidine ring dictating the three-dimensional orientation of the 2-chloro-3-methylphenyl group relative to the pyrrolidine nitrogen [1]. The two enantiomers are assigned distinct CAS Registry Numbers and sold as separate chemical entities, reflecting their non-superimposable mirror-image structures . Direct comparative pharmacological or catalytic data for this specific compound pair is not currently available in the public literature.

Chiral resolution Stereochemistry Enantioselective synthesis

Regioisomeric Comparison: Ortho-Chloro vs Para-Chloro Substitution

The target compound bears the chloro substituent at the ortho position (C2) and the methyl group at the meta position (C3) of the phenyl ring attached to the pyrrolidine. A distinct regioisomer, 2-(4-chloro-3-methylphenyl)pyrrolidine (CAS 298690-86-5), positions the chloro group at the para position (C4) while retaining the methyl group at the meta position (C3) . This positional shift alters both the electronic distribution on the aromatic ring and the steric environment around the pyrrolidine nitrogen, which can significantly influence binding interactions in receptor or enzyme contexts. Direct comparative activity data for this specific regioisomer pair is not available in the public domain.

Regioisomer comparison Structure-activity relationship Substituent effects

N-Aryl vs C2-Aryl Pyrrolidine Structural Comparison

The target compound (R)-2-(2-chloro-3-methylphenyl)pyrrolidine is a C2-aryl pyrrolidine, where the aromatic ring is attached directly to the C2 carbon of the pyrrolidine ring. In contrast, 1-(3-chloro-2-methylphenyl)pyrrolidine (CAS 1020253-09-1) is an N-aryl pyrrolidine, where the aromatic ring is bonded directly to the pyrrolidine nitrogen atom [1]. This fundamental difference in connectivity changes the basicity of the nitrogen (secondary amine vs tertiary amine), the geometry of the aryl-pyrrolidine pharmacophore, and the overall molecular shape. No head-to-head comparative studies quantifying the differential properties of these two substitution patterns are available in the open literature.

N-aryl pyrrolidines C2-aryl pyrrolidines Nitrogen substitution

Research Applications & Procurement of (R)-2-(2-Chloro-3-methylphenyl)pyrrolidine


Chiral Building Block for Enantioselective Synthesis

(R)-2-(2-Chloro-3-methylphenyl)pyrrolidine is suitable for use as a chiral secondary amine building block in enantioselective synthetic routes where the defined (R)-configuration must be preserved to access target molecules of predetermined chirality [1]. Procurement of this specific enantiomer (CAS 1213144-23-0) ensures stereochemical consistency, which is critical in the synthesis of chiral ligands, organocatalysts, or enantiomerically pure pharmaceutical intermediates. Researchers should confirm and specify the (R)-enantiomer when ordering, as the (S)-enantiomer (CAS 1213085-52-9) is a chemically distinct entity .

Medicinal Chemistry SAR for CNS Targets

This compound may serve as a scaffold or reference standard in structure-activity relationship (SAR) campaigns aimed at central nervous system (CNS) targets where substituted 2-aryl pyrrolidines have demonstrated historical relevance [2]. The combination of a basic pyrrolidine nitrogen with an ortho-chloro, meta-methyl substituted phenyl ring provides a specific three-dimensional pharmacophoric geometry that can be used to probe steric and electronic requirements of target binding sites. The chiral nature of the compound also supports investigations into stereoselective target engagement and off-target selectivity profiling [3].

Chemical Probe and Hit-to-Lead Discovery

As a commercially available, defined chiral entity, (R)-2-(2-Chloro-3-methylphenyl)pyrrolidine can be employed in hit-to-lead and chemical probe discovery workflows to interrogate new biological mechanisms [4]. Its ready availability from multiple suppliers at defined purity levels (typically 95-98%) facilitates rapid procurement for exploratory studies . The compound's structural features—the basic secondary amine, the halogenated aromatic ring, and the defined stereocenter—enable multiple vectors for subsequent chemical elaboration and optimization in medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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